molecular formula C28H26FNO4S B15171843 C28H26Fno4S

C28H26Fno4S

Cat. No.: B15171843
M. Wt: 491.6 g/mol
InChI Key: NJLINUQQYUEHIO-YDZHTSKRSA-N
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Description

. This compound is characterized by its complex structure, which includes a fluorophenyl group, a methyl group, and a sulfonyl group attached to an indole ring. It has a molecular weight of 491.573743 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-4-(4-fluorophenyl)-2-methyl-4-{1-[(4-methylbenzene)sulfonyl]-1H-indol-3-yl}but-2-enoate involves several steps:

    Formation of the Indole Ring: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.

    Attachment of the Sulfonyl Group: The sulfonyl group is attached to the indole ring through a sulfonylation reaction, typically using a sulfonyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-4-(4-fluorophenyl)-2-methyl-4-{1-[(4-methylbenzene)sulfonyl]-1H-indol-3-yl}but-2-enoate: undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl (2Z)-4-(4-fluorophenyl)-2-methyl-4-{1-[(4-methylbenzene)sulfonyl]-1H-indol-3-yl}but-2-enoate: has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2Z)-4-(4-fluorophenyl)-2-methyl-4-{1-[(4-methylbenzene)sulfonyl]-1H-indol-3-yl}but-2-enoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Ethyl (2Z)-4-(4-fluorophenyl)-2-methyl-4-{1-[(4-methylbenzene)sulfonyl]-1H-indol-3-yl}but-2-enoate: can be compared with similar compounds such as:

    Ethyl (2Z)-4-(4-chlorophenyl)-2-methyl-4-{1-[(4-methylbenzene)sulfonyl]-1H-indol-3-yl}but-2-enoate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl (2Z)-4-(4-bromophenyl)-2-methyl-4-{1-[(4-methylbenzene)sulfonyl]-1H-indol-3-yl}but-2-enoate: Similar structure but with a bromine atom instead of fluorine

Uniqueness

The presence of the fluorine atom in ethyl (2Z)-4-(4-fluorophenyl)-2-methyl-4-{1-[(4-methylbenzene)sulfonyl]-1H-indol-3-yl}but-2-enoate imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C28H26FNO4S

Molecular Weight

491.6 g/mol

IUPAC Name

N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetamide

InChI

InChI=1S/C28H26FNO4S/c1-17-23(13-18-3-7-21(8-4-18)35(2)34)22-9-6-20(29)15-25(22)24(17)16-28(33)30-12-11-19-5-10-26(31)27(32)14-19/h3-10,13-15,31-32H,11-12,16H2,1-2H3,(H,30,33)/b23-13+

InChI Key

NJLINUQQYUEHIO-YDZHTSKRSA-N

Isomeric SMILES

CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NCCC4=CC(=C(C=C4)O)O

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NCCC4=CC(=C(C=C4)O)O

Origin of Product

United States

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